REACTION_CXSMILES
|
[Na].[CH2:2]([NH:6][C:7]([NH2:9])=[O:8])[CH2:3][CH2:4][CH3:5].C([O:12][C:13](=O)[CH2:14][C:15](OCC)=[O:16])C>C(O)C>[CH2:2]([N:6]1[C:15](=[O:16])[CH2:14][C:13](=[O:12])[NH:9][C:7]1=[O:8])[CH2:3][CH2:4][CH3:5] |^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(=O)N
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred with activated carbon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The alcohol was then distilled off in an oil bath
|
Type
|
CUSTOM
|
Details
|
held at 120°C
|
Type
|
TEMPERATURE
|
Details
|
the residue maintained at this temperature for about 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The residue was then cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved in about 300 ml water
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
ADDITION
|
Details
|
The clear filtrate was acidified by the addition of concentrated hydrochloric acid
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=O)NC(=O)CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |